molecular formula C17H19N5O5 B12926987 Adenosine, 8-(4-methoxyphenyl)- CAS No. 73340-80-4

Adenosine, 8-(4-methoxyphenyl)-

Cat. No.: B12926987
CAS No.: 73340-80-4
M. Wt: 373.4 g/mol
InChI Key: OKPNPELXKRMPQE-CNEMSGBDSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure regioselectivity.

    Introduction of Functional Groups: The amino, methoxy, and hydroxymethyl groups are introduced through selective functionalization reactions, such as nucleophilic substitution and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydropurine derivatives.

    Substitution: Introduction of various substituents, leading to a wide range of analogs.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Ribavirin: An antiviral nucleoside analog with a different structure but similar biological activity.

    Zidovudine: An antiretroviral drug used in the treatment of HIV, with a different sugar moiety but similar purine base.

Uniqueness

(2R,3R,4S,5R)-2-(6-Amino-8-(4-methoxyphenyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyphenyl group and tetrahydrofuran ring differentiate it from other nucleoside analogs, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.

Properties

CAS No.

73340-80-4

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-methoxyphenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O5/c1-26-9-4-2-8(3-5-9)15-21-11-14(18)19-7-20-16(11)22(15)17-13(25)12(24)10(6-23)27-17/h2-5,7,10,12-13,17,23-25H,6H2,1H3,(H2,18,19,20)/t10-,12-,13-,17-/m1/s1

InChI Key

OKPNPELXKRMPQE-CNEMSGBDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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